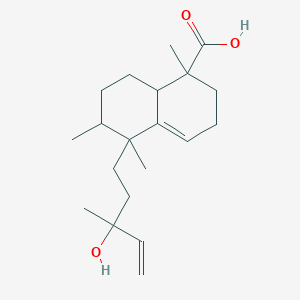
Friedolabdaturbinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Friedolabdaturbinic acid is a natural product that has gained significant attention due to its unique structure and potential biological activities. It is a diterpenoid compound that is found in several plants, including the roots of Isodon rubescens and the leaves of Eupatorium lindleyanum. The compound has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Wissenschaftliche Forschungsanwendungen
Enrichment of Frying Oils
Friedolabdaturbinic acid, identified in plant phenolic extracts, can be used to enrich frying oils, thereby extending their usage life. Research has shown that enriching frying oils with natural plant extracts containing friedolabdaturbinic acid enhances their thermo-oxidative stability. This application is particularly significant as it allows the use of healthier frying oils while extending their usable life, which is economically beneficial and could improve the nutritional quality of fried foods (Aydeniz & Yılmaz, 2012).
Antioxidative Properties in Frying Oils
Studies have investigated the antioxidative properties of friedolabdaturbinic acid when used in frying oils. This acid has shown to be effective in reducing oxidative degradation during frying, thereby improving the quality and safety of the frying oils. The application of friedolabdaturbinic acid and its derivatives in cooking oils can provide significant benefits in maintaining oil quality during high-temperature cooking processes (Aladedunye & Przybylski, 2011).
Effect on Fatty Acid Composition
Research has also explored the impact of friedolabdaturbinic acid on the fatty acid composition of frying oils. Findings suggest that the presence of this compound in oils can influence the composition of fatty acids, possibly leading to more healthful profiles. This is particularly relevant for oils used in food preparation, where maintaining a beneficial fatty acid profile is essential for health (Ozsezen et al., 2011).
Potential in Biofuel Production
The application of friedolabdaturbinic acid extends beyond cooking and into the field of biofuel production. Studies have examined its role in the transesterification process of oils, including used frying oils, to produce biodiesel. This application highlights the potential of friedolabdaturbinic acid in contributing to sustainable energy solutions (Leung & Guo, 2006).
Eigenschaften
CAS-Nummer |
107110-07-6 |
|---|---|
Produktname |
Friedolabdaturbinic acid |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-(3-hydroxy-3-methylpent-4-enyl)-1,5,6-trimethyl-2,3,6,7,8,8a-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)12-13-19(4)14(2)9-10-16-15(19)8-7-11-20(16,5)17(21)22/h6,8,14,16,23H,1,7,9-13H2,2-5H3,(H,21,22) |
InChI-Schlüssel |
LRUXWKFVLKWKRF-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O |
Kanonische SMILES |
CC1CCC2C(=CCCC2(C)C(=O)O)C1(C)CCC(C)(C=C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
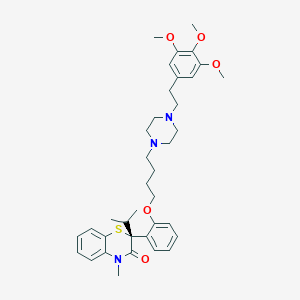


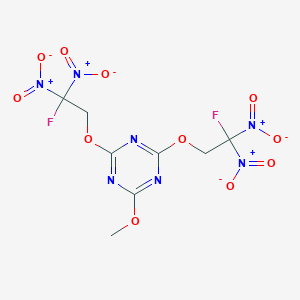
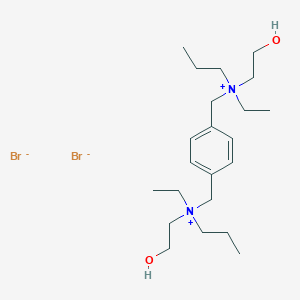
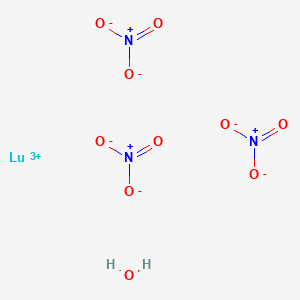

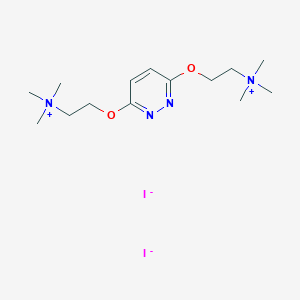


![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)

